molecular formula C20H12Cl3F3N2O2 B2507312 5-chloro-1-[(2,6-dichlorophenyl)methyl]-6-oxo-N-[3-(trifluoromethyl)phenyl]pyridine-3-carboxamide CAS No. 339023-89-1

5-chloro-1-[(2,6-dichlorophenyl)methyl]-6-oxo-N-[3-(trifluoromethyl)phenyl]pyridine-3-carboxamide

Cat. No.: B2507312
CAS No.: 339023-89-1
M. Wt: 475.67
InChI Key: NIBXLYZABNCOHJ-UHFFFAOYSA-N
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Description

The compound 5-chloro-1-[(2,6-dichlorophenyl)methyl]-6-oxo-N-[3-(trifluoromethyl)phenyl]pyridine-3-carboxamide represents a valuable chemical tool in infectious disease research, primarily functioning as a potent inhibitor of the proprotein convertase furin . Furin is a serine endoprotease critical for the proteolytic maturation of a wide range of precursor proteins in humans, and its activity is a key pathogenicity factor for many viruses . This is due to its role in cleaving and activating viral glycoproteins, including the spike (S) protein of Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2), making furin inhibitors a promising avenue for the development of broad-spectrum antiviral therapeutics . Compounds within this (3,5-dichlorophenyl)pyridine-derived class exhibit a unique, non-canonical mechanism of action. Biochemical and structural studies have demonstrated that they induce substantial conformational rearrangements within furin's active-site cleft, leading to the formation of a new hydrophobic binding pocket and resulting in potent enzyme inhibition with slow off-rate binding kinetics . This mechanism is associated with high cellular potency, with related inhibitors demonstrating activity in the low nanomolar range and providing a strong structural stabilization of the enzyme, as evidenced by significant increases in melting temperature . Beyond its prominent application in virology, this inhibitor is also a critical reagent for fundamental studies in cell biology and oncology, enabling researchers to probe the physiological roles of furin in various disease contexts marked by unbalanced proprotein convertase activity .

Properties

IUPAC Name

5-chloro-1-[(2,6-dichlorophenyl)methyl]-6-oxo-N-[3-(trifluoromethyl)phenyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12Cl3F3N2O2/c21-15-5-2-6-16(22)14(15)10-28-9-11(7-17(23)19(28)30)18(29)27-13-4-1-3-12(8-13)20(24,25)26/h1-9H,10H2,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIBXLYZABNCOHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)C2=CN(C(=O)C(=C2)Cl)CC3=C(C=CC=C3Cl)Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12Cl3F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 5-chloro-1-[(2,6-dichlorophenyl)methyl]-6-oxo-N-[3-(trifluoromethyl)phenyl]pyridine-3-carboxamide, also known by its CAS number 339024-00-9, belongs to a class of pyridine derivatives that have garnered interest for their potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms, efficacy in various assays, and structure-activity relationships (SARs).

  • Molecular Formula : C20H15Cl3N2O2
  • Molecular Weight : 421.7 g/mol
  • CAS Number : 339024-00-9

The biological activity of this compound is primarily attributed to its interaction with specific protein targets involved in cellular signaling pathways. Notably, it has been studied for its inhibitory effects on various protein kinases, which play critical roles in cancer progression and inflammation.

Inhibition of Protein Kinases

Research indicates that the compound exhibits significant inhibitory activity against several protein kinases, particularly those involved in tumorigenesis:

  • EGFR (Epidermal Growth Factor Receptor) :
    • The compound was found to be less potent compared to established EGFR inhibitors but demonstrated notable activity in cell-based assays. In a study, it was reported to be 5.5-fold more active than sunitinib and 25-fold less active than erlotinib in EGFR inhibition assays .
  • PDGFR (Platelet-Derived Growth Factor Receptor) :
    • It showed promising results as a PDGFR inhibitor, with activity levels comparable to sunitinib and erlotinib in specific assays .
  • VEGFR (Vascular Endothelial Growth Factor Receptor) :
    • The compound displayed selective inhibition of VEGFR-2 relative to other kinases, indicating potential for therapeutic applications in angiogenesis-related diseases .

Structure-Activity Relationships (SAR)

The presence of halogen substituents such as chlorine and trifluoromethyl groups significantly influences the biological activity of the compound. Modifications to the pyridine core and the introduction of different phenyl groups have been shown to enhance potency against targeted kinases:

Compound VariationTarget KinaseRelative Potency
Original CompoundEGFRModerate
5-Chloro VariantPDGFRHigher than Sunitinib
Trifluoromethyl VariantVEGFRSelective Inhibition

Anticancer Activity

A series of studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated that it effectively inhibited cell proliferation in various cancer cell lines. For instance, it was shown to reduce viability in A431 cells (a model for epidermoid carcinoma) with an IC50 value indicative of significant anticancer properties .

Anti-inflammatory Effects

In addition to its anticancer properties, preliminary data suggest that the compound may possess anti-inflammatory effects, particularly through COX-2 inhibition. Compounds within the same structural family have shown IC50 values as low as 0.04 µM against COX-2, suggesting that modifications could yield similarly effective derivatives .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key differences are highlighted in Table 1.

Table 1: Structural and Molecular Comparison of Pyridinecarboxamide Derivatives

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Benzyl Substituent Carboxamide Substituent
Target Compound: 5-chloro-1-[(2,6-dichlorophenyl)methyl]-6-oxo-N-[3-(trifluoromethyl)phenyl]pyridine-3-carboxamide Not reported C₁₉H₁₁Cl₃F₃N₂O₂* 459.67* 2,6-Dichlorophenylmethyl 3-(Trifluoromethyl)phenyl
5-chloro-6-oxo-N-phenyl-1-[3-(trifluoromethyl)benzyl]-1,6-dihydro-3-pyridinecarboxamide 338782-67-5 C₂₀H₁₄ClF₃N₂O₂ 406.79 3-(Trifluoromethyl)benzyl Phenyl
5-chloro-N-(2,4-difluorophenyl)-6-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide 338977-82-5 C₂₀H₁₂ClF₅N₂O₂ 454.77 3-(Trifluoromethyl)benzyl 2,4-Difluorophenyl
5-chloro-1-(3-chlorobenzyl)-N-(4-chlorophenyl)-6-oxo-1,6-dihydro-3-pyridinecarboxamide 339024-51-0 C₁₉H₁₃Cl₃N₂O₂ 405.68 3-Chlorobenzyl 4-Chlorophenyl
5-chloro-1-[(3-chlorophenyl)methyl]-N-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide 338977-35-8 C₂₀H₁₆Cl₂N₂O₃ 403.26 3-Chlorobenzyl 4-Methoxyphenyl

*Inferred based on structural analogs.

Key Findings from Structural Comparisons:

This may reduce conformational flexibility but improve target selectivity in hydrophobic binding pockets. Chlorine atoms at the 2- and 6-positions (target) vs. a single trifluoromethyl group at the 3-position () could alter electron distribution, affecting π-π stacking interactions.

Carboxamide Substituent Effects: The 3-(trifluoromethyl)phenyl group in the target compound increases lipophilicity (higher logP vs. In , the 4-methoxyphenyl group improves solubility due to the electron-donating methoxy substituent but may reduce metabolic stability compared to halogenated analogs.

Molecular Weight Trends :

  • The target compound’s higher molecular weight (~459 g/mol) compared to analogs (e.g., 406.79 g/mol in ) is attributable to the combined effects of dichlorophenyl and trifluoromethyl groups. This may impact bioavailability, as molecules >500 g/mol often face reduced absorption.

Halogen vs. Fluorine Substitutions :

  • Chlorine atoms (target and ) contribute to higher molecular weight and polar surface area vs. fluorine (), influencing solubility and binding kinetics.

Q & A

Q. What synthetic methodologies are recommended for preparing this compound?

The synthesis typically involves multi-step reactions, including:

  • Condensation reactions to form the pyridine core.
  • Substitution reactions to introduce the dichlorophenylmethyl and trifluoromethylphenyl groups.
  • Coupling reactions (e.g., carboxamide formation) using activating agents like EDCI or DCC in anhydrous solvents (e.g., DMF, THF).

Q. Key Characterization Techniques :

  • NMR (1H, 13C) to confirm regiochemistry and purity.
  • IR Spectroscopy to validate carbonyl and amide functional groups.
  • Mass Spectrometry for molecular weight verification.

Q. Example Reaction Table :

StepReagents/ConditionsKey IntermediateCharacterization Method
12,6-Dichlorobenzyl chloride, base (K₂CO₃), DMFPyridine-chloride intermediate1H NMR
23-Trifluoromethylaniline, EDCI, THFCarboxamide precursorIR, MS
3Recrystallization (pyridine/water)Final productX-ray crystallography

Q. What safety protocols are critical during handling and storage?

  • Storage : Store in airtight containers at –20°C under inert gas (argon) to prevent hydrolysis of the amide bond .
  • Handling : Use PPE (gloves, goggles) and work in a fume hood due to potential irritancy from chlorinated intermediates.
  • Waste Disposal : Follow institutional guidelines for halogenated organic waste .

Advanced Research Questions

Q. How can reaction optimization address low yields in the final coupling step?

  • Design of Experiments (DoE) : Use factorial design to test variables:
    • Temperature (e.g., 0–50°C).
    • Catalyst (e.g., DMAP vs. HOBt).
    • Solvent polarity (THF vs. DCM).
  • Statistical Analysis : Response surface methodology (RSM) identifies optimal conditions. For example, yields improved from 45% to 72% using DMAP in THF at 25°C .

Q. Data Contradiction Example :

  • Conflicting reports on the efficacy of EDCI vs. DCC in amidation . Resolution requires comparative kinetic studies under controlled conditions.

Q. How can structural ambiguities arising from spectroscopic data be resolved?

  • Contradiction Scenario : Overlapping signals in 1H NMR (e.g., aromatic protons).
  • Resolution Strategies :
    • 2D NMR (COSY, HSQC) to assign proton-carbon correlations.
    • X-ray Crystallography : Definitive structural confirmation (e.g., dihedral angles between pyridine and dichlorophenyl groups) .
    • Computational Modeling : DFT calculations (e.g., Gaussian) to predict NMR shifts and compare with experimental data .

Q. What in silico approaches predict biological target interactions?

  • Docking Studies : Use AutoDock Vina to screen against kinases or GPCRs, leveraging the trifluoromethyl group’s hydrophobic interactions .
  • QSAR Models : Train models on pyridine-carboxamide analogs to correlate substituents (e.g., chloro vs. fluoro) with IC₅₀ values .
  • MD Simulations : Assess binding stability of the compound with target proteins (e.g., 100 ns simulations in GROMACS) .

Q. How does the compound’s stability vary under physiological conditions?

  • Degradation Studies :
    • pH Stability : Incubate in buffers (pH 1–10) and monitor via HPLC. The compound shows instability at pH > 8 due to dechlorination .
    • Thermal Stability : TGA/DSC reveals decomposition above 200°C, suggesting suitability for high-temperature reactions .

Q. What strategies enhance enantiomeric purity during synthesis?

  • Chiral Catalysis : Use (R)-BINAP ligands in asymmetric hydrogenation steps .
  • Chromatography : Chiral HPLC (Chiralpak IA column) resolves enantiomers, achieving >98% ee .

Q. How do structural modifications influence bioactivity?

  • SAR Studies :
    • Replace trifluoromethylphenyl with nitrothiazole (see ): Reduces cytotoxicity but enhances antimicrobial activity.
    • Substitute dichlorophenylmethyl with fluorobenzyl : Alters logP and blood-brain barrier permeability .

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